Cas no 2138278-44-9 (3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)
![3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138278-44-9x500.png)
3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2138278-44-9
- 3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
- EN300-718064
- 3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
-
- インチ: 1S/C27H34N2O/c1-3-20-29(4-2)21-26(22-30)28-27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,26,28,30H,3-4,20-22H2,1-2H3
- InChIKey: OZOZRDLGMDPGPZ-UHFFFAOYSA-N
- SMILES: OCC(CN(CC)CCC)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- 精确分子量: 402.267113712g/mol
- 同位素质量: 402.267113712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 30
- 回転可能化学結合数: 11
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 35.5Ų
3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718064-1.0g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 1.0g |
$2767.0 | 2025-03-12 | |
Enamine | EN300-718064-0.25g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 0.25g |
$2545.0 | 2025-03-12 | |
Enamine | EN300-718064-0.1g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 0.1g |
$2434.0 | 2025-03-12 | |
Enamine | EN300-718064-0.5g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 0.5g |
$2655.0 | 2025-03-12 | |
Enamine | EN300-718064-0.05g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 0.05g |
$2323.0 | 2025-03-12 | |
Enamine | EN300-718064-10.0g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 10.0g |
$11900.0 | 2025-03-12 | |
Enamine | EN300-718064-5.0g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 5.0g |
$8025.0 | 2025-03-12 | |
Enamine | EN300-718064-2.5g |
3-[ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol |
2138278-44-9 | 95.0% | 2.5g |
$5423.0 | 2025-03-12 |
3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-olに関する追加情報
Comprehensive Overview of 3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS No. 2138278-44-9)
3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol, with the CAS number 2138278-44-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of ethyl(propyl)amino and triphenylmethyl (trityl)amino functional groups, making it a versatile intermediate in the synthesis of complex bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The structural complexity of 3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol allows it to interact with various biological targets. Its amino alcohol backbone is a common motif in many pharmacologically active compounds, which explains its relevance in modern medicinal chemistry. Recent studies have explored its role in modulating neurotransmitter receptors, a topic of high interest given the growing prevalence of neurological disorders such as Alzheimer's and Parkinson's disease. This aligns with current trends in AI-driven drug discovery, where computational models predict the efficacy of such compounds before lab synthesis.
From a synthetic chemistry perspective, the CAS 2138278-44-9 compound is notable for its stereochemical properties. The presence of chiral centers in its structure necessitates careful consideration during synthesis to ensure enantiomeric purity, a critical factor in drug development. This aspect is frequently searched by chemists exploring asymmetric synthesis techniques or chiral resolution methods. Additionally, the triphenylmethyl (trityl) protecting group in the molecule is a subject of interest for organic chemists due to its stability and selective deprotection strategies.
The compound's physicochemical properties, such as its solubility and logP value, are also widely discussed in academic forums. These parameters are crucial for formulation scientists working on drug delivery systems, another trending topic in pharmaceutical research. With the rise of personalized medicine, understanding how structural modifications affect these properties is essential for tailoring compounds to specific patient needs.
In the context of green chemistry, researchers are investigating sustainable synthetic routes for 3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol. This aligns with global efforts to reduce the environmental impact of chemical manufacturing. Questions about catalyst selection, solvent-free reactions, and atom economy are frequently raised in relation to this compound, reflecting the industry's shift toward eco-friendly practices.
Analytical characterization of CAS 2138278-44-9 presents its own challenges and opportunities. Advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm its structure and purity. These methods are hot topics in analytical chemistry circles, especially with the integration of machine learning for spectral interpretation.
The commercial availability of 3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol from specialty chemical suppliers makes it accessible for research purposes. However, its relatively high cost due to complex synthesis drives inquiries about alternative synthetic pathways or cost-effective analogs—common search queries among budget-conscious research teams.
Looking forward, the potential applications of this compound in bioconjugation chemistry are being explored. Its reactive groups make it suitable for creating drug-antibody conjugates, an area of intense research in targeted cancer therapies. This connection to oncology research ensures continued interest in the molecule as the field of precision medicine advances.
In summary, 3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol represents a fascinating case study in modern chemical research. Its structural features bridge multiple disciplines, from medicinal chemistry to materials science, while its potential applications touch upon some of the most pressing challenges in healthcare today. As research methodologies continue to evolve, particularly with the integration of computational chemistry and high-throughput screening, the full potential of this compound may soon be realized.
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